

Interpreting the Infrared Spectrum of 2-Bromoaniline: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromoaniline

Cat. No.: B046623

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For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is a pivotal analytical technique for the structural elucidation of molecules. This guide provides a detailed interpretation of the IR spectrum of **2-bromoaniline**, comparing its characteristic absorption bands with those of aniline and other halogenated anilines. The supporting data, experimental protocols, and logical workflow diagrams furnished herein offer a comprehensive resource for the analysis of substituted aromatic amines.

Comparison of Infrared Absorption Data

The IR spectrum of **2-bromoaniline** is characterized by absorption bands corresponding to the vibrations of its specific functional groups: the primary amine ($-NH_2$), the aromatic ring, and the carbon-bromine bond. The table below summarizes the key vibrational frequencies for **2-bromoaniline** and compares them with aniline to illustrate the electronic effects of the bromine substituent.

Functional Group	Vibrational Mode	2-Bromoaniline (cm ⁻¹)	Aniline (cm ⁻¹)	Key Observations
Amine (-NH ₂) Group	N-H Asymmetric Stretch	~3440	3442	The presence of two distinct N-H stretching bands is characteristic of a primary amine. The positions are very similar to aniline, indicating that the electronic effect of the ortho-bromo substituent on the N-H bond force constant is minimal. [1]
N-H Symmetric Stretch	~3360	3360		
N-H Scissoring (Bending)	~1620	1619		This band is often sharp and its position is consistent with that of a primary aromatic amine. [1]
N-H Wagging	~750 (broad)	665-910		This out-of-plane bending vibration typically appears as a broad band.

Aromatic Ring	Aromatic C-H Stretch	3050-3100	3000-3100	These absorptions are typically of weak to medium intensity and appear at slightly higher wavenumbers than aliphatic C-H stretches.
C=C Ring Stretch	~1590, ~1480	1600-1585, 1500-1400	The aromatic ring exhibits multiple characteristic stretching vibrations. The positions can be influenced by the nature and position of substituents.	
C-H Out-of-Plane Bending	~750	675-900	The pattern of these bands in the fingerprint region can sometimes be used to infer the substitution pattern of the aromatic ring.	
Carbon-Heteroatom Bonds	Aromatic C-N Stretch	~1280	1281	The C-N stretching in aromatic amines is typically stronger and at a higher frequency

compared to
aliphatic amines.

[1]

C-Br Stretch

515-690

-

This absorption occurs in the low-frequency fingerprint region of the spectrum and is a key indicator for the presence of a bromo substituent.[2]

Experimental Protocol: Acquiring the IR Spectrum

The following is a generalized procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample such as **2-bromoaniline** using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality infrared spectrum of **2-bromoaniline** for structural analysis.

Materials:

- **2-Bromoaniline** (solid)
- FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
- Spatula
- Isopropanol or ethanol for cleaning
- Lint-free wipes

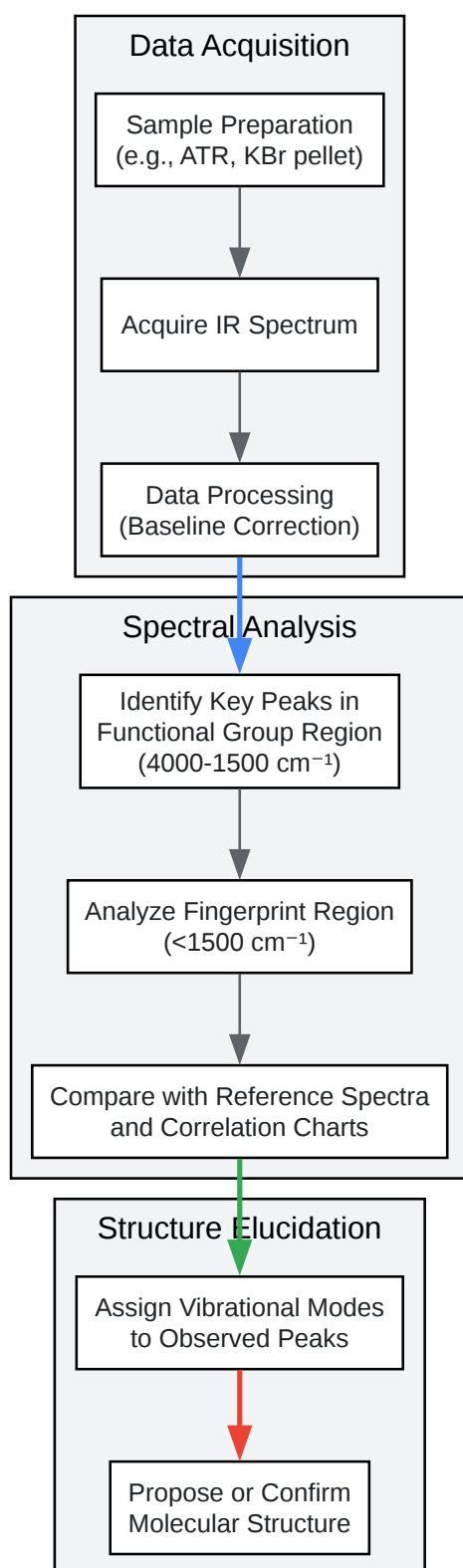
Procedure:

- Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
- Background Spectrum:
 - Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residues. Allow the solvent to fully evaporate.
 - Record a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
- Sample Application:
 - Place a small amount of solid **2-bromoaniline** onto the center of the ATR crystal using a clean spatula.
 - Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal.
- Sample Spectrum Acquisition:
 - Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.
- Data Processing:
 - The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software, resulting in the final absorbance or transmittance spectrum of the sample.
 - Perform any necessary baseline corrections or other data processing as required.
- Cleaning:
 - Retract the ATR press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.

- Clean the ATR crystal thoroughly with a solvent-moistened, lint-free wipe to ensure no sample residue remains for the next measurement.

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting an unknown IR spectrum, a critical skill for chemical and pharmaceutical researchers.



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Caption: Workflow for the interpretation of an infrared spectrum.

This structured approach, combining robust data comparison with systematic analysis, is essential for the accurate and efficient characterization of molecular structures in a research and development setting.

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References

- 1. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-chloroaniline [webbook.nist.gov]
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